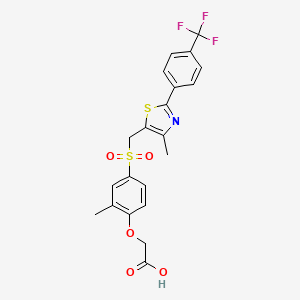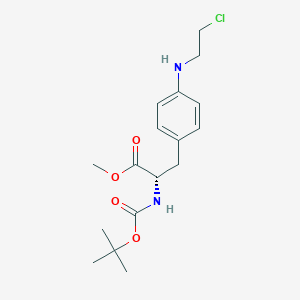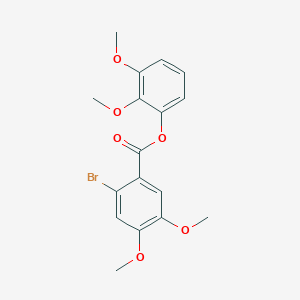
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, also known as (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, is a useful research compound. Its molecular formula is C₁₇H₁₉N₇O₇ and its molecular weight is 433.38. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid involves the use of several chemical reactions to form the final compound. The starting materials are chosen based on their ability to react with each other and form the desired product. The reactions are carefully controlled to ensure that the correct stereochemistry is obtained in the final product.
Starting Materials
L-aspartic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), 4-aminobenzoic acid, 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diisopropylethylamine (DIPEA), acetic anhydride, ethanol, wate
Reaction
Step 1: Protection of L-aspartic acid - L-aspartic acid is protected by reacting it with acetic anhydride in the presence of DIPEA to form N-acetyl-L-aspartic acid., Step 2: Coupling of N-acetyl-L-aspartic acid with 4-aminobenzoic acid - N-acetyl-L-aspartic acid is coupled with 4-aminobenzoic acid using DCC and NHS as coupling agents in DMF to form N-acetyl-L-aspartyl-4-aminobenzoic acid., Step 3: Deprotection of N-acetyl-L-aspartyl-4-aminobenzoic acid - N-acetyl-L-aspartyl-4-aminobenzoic acid is deprotected by treating it with ethanol and water to form L-aspartyl-4-aminobenzoic acid., Step 4: Coupling of L-aspartyl-4-aminobenzoic acid with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid - L-aspartyl-4-aminobenzoic acid is coupled with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid using DCC and NHS as coupling agents in DMF to form (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid., Step 5: Purification of (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid - The final product is purified by column chromatography using a mixture of DCM and triethylamine as the eluent.
Propriétés
Numéro CAS |
1415648-20-2 |
|---|---|
Nom du produit |
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid |
Formule moléculaire |
C₁₇H₁₉N₇O₇ |
Poids moléculaire |
433.38 |
Synonymes |
N-[4-[[[(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)amino]carbonyl]amino]benzoyl]-L-glutamic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)


